Benzylsulfanylacetic acid, (benzothiazol-2-yl)methyl ester
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Overview
Description
(1,3-BENZOTHIAZOL-2-YL)METHYL 2-(BENZYLSULFANYL)ACETATE is a complex organic compound that features a benzothiazole ring fused with a benzylsulfanyl acetate moiety. This compound is part of the benzothiazole family, known for its diverse applications in medicinal chemistry, materials science, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-BENZOTHIAZOL-2-YL)METHYL 2-(BENZYLSULFANYL)ACETATE typically involves the condensation of 2-mercaptobenzothiazole with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the benzylsulfanyl intermediate, which is then esterified with methyl chloroacetate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1,3-BENZOTHIAZOL-2-YL)METHYL 2-(BENZYLSULFANYL)ACETATE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
(1,3-BENZOTHIAZOL-2-YL)METHYL 2-(BENZYLSULFANYL)ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor modulation.
Industry: Utilized in the production of dyes, polymers, and other materials.
Mechanism of Action
The mechanism of action of (1,3-BENZOTHIAZOL-2-YL)METHYL 2-(BENZYLSULFANYL)ACETATE involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: A precursor in the synthesis of (1,3-BENZOTHIAZOL-2-YL)METHYL 2-(BENZYLSULFANYL)ACETATE.
Benzylsulfanyl Acetate: Shares the sulfanyl acetate moiety.
Benzothiazole Derivatives: Various derivatives with different substituents on the benzothiazole ring.
Uniqueness
(1,3-BENZOTHIAZOL-2-YL)METHYL 2-(BENZYLSULFANYL)ACETATE is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. Its dual functionality as both a benzothiazole and a benzylsulfanyl acetate makes it a versatile compound in various applications .
Properties
Molecular Formula |
C17H15NO2S2 |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 2-benzylsulfanylacetate |
InChI |
InChI=1S/C17H15NO2S2/c19-17(12-21-11-13-6-2-1-3-7-13)20-10-16-18-14-8-4-5-9-15(14)22-16/h1-9H,10-12H2 |
InChI Key |
JNUGUHRFOMWZAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)OCC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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